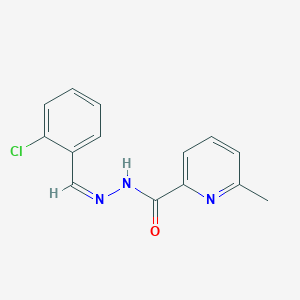
N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide, also known as CMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMH belongs to the class of hydrazide compounds, which are known for their diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has shown promising results in various scientific research applications, including anticancer, antiviral, and antimicrobial activities. Several studies have reported that this compound exhibits potent cytotoxic effects against different cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of various viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. Furthermore, this compound has demonstrated significant antibacterial and antifungal activities against various pathogens.
Wirkmechanismus
The mechanism of action of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis, protein synthesis, and cell division. This compound has also been shown to induce apoptosis, which is a programmed cell death process that plays a crucial role in cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes, including oxidative stress, inflammation, and immune response. Several studies have reported that this compound can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Furthermore, this compound has been reported to enhance the immune response by increasing the production of cytokines and activating immune cells such as macrophages and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of new drugs. Furthermore, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, which is a desirable property for anticancer drugs. However, one of the limitations of this compound is its poor solubility in water, which can limit its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the scientific research of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide. One possible direction is the development of this compound-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Furthermore, the optimization of the synthesis method of this compound and the improvement of its pharmacokinetic properties are also important areas of future research.
Synthesemethoden
The synthesis of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide involves the reaction between 2-chlorobenzaldehyde and 6-methyl-2-pyridinecarbohydrazide in the presence of a catalyst and solvent. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Eigenschaften
Molekularformel |
C14H12ClN3O |
|---|---|
Molekulargewicht |
273.72 g/mol |
IUPAC-Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3O/c1-10-5-4-8-13(17-10)14(19)18-16-9-11-6-2-3-7-12(11)15/h2-9H,1H3,(H,18,19)/b16-9- |
InChI-Schlüssel |
XFSXWEBAUUGOQF-SXGWCWSVSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)C(=O)N/N=C\C2=CC=CC=C2Cl |
SMILES |
CC1=CC=CC(=N1)C(=O)NN=CC2=CC=CC=C2Cl |
Kanonische SMILES |
CC1=NC(=CC=C1)C(=O)NN=CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)



![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)
![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)
